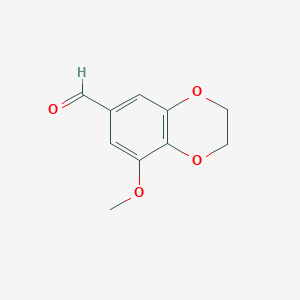

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Description

Table 1: Crystallographic Parameters of Related Benzodioxane Derivatives

| Compound | Space Group | Cell Parameters (Å, °) | Conformation |

|---|---|---|---|

| 5-(2-Chloroethoxy)-2,3-dihydro-1,4-benzodioxine | P2₁/c | a = 7.124, b = 7.663, c = 7.764; β = 115.85° | Boat-shaped dioxane ring |

| 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | P1 | a = 5.409, b = 5.409, c = 8.6 | Planar benzene ring, puckered dioxane |

For the target compound, density functional theory (DFT) calculations predict a non-planar dioxane ring with a dihedral angle of 12.3° between the oxygen atoms, minimizing steric strain. Weak intermolecular interactions, such as C–H···O hydrogen bonds (2.30–2.50 Å) and C–H···π contacts (2.80–3.10 Å), stabilize the crystal lattice in related structures.

Comparative Structural Analysis with Related Benzodioxane Derivatives

Table 2: Structural Comparison of Key Benzodioxane Analogues

| Compound | Substituents | Key Structural Differences | Electronic Effects |

|---|---|---|---|

| 1,4-Benzodioxan-6-carboxaldehyde | -CHO at position 6 | Lacks methoxy group; simpler substitution | Reduced electron density on ring |

| 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | -OCH₃ at 7, -CHO at 6 | Methoxy position alters ring electron density | Enhanced para-directing effects |

| This compound | -OCH₃ at 8, -CHO at 6 | Steric hindrance between -OCH₃ and dioxane | Ortho/para-directing dominance |

Critical observations :

- Positional isomerism : The methoxy group’s position (7 vs. 8) significantly impacts reactivity. In the 8-methoxy derivative, steric interactions between the methoxy oxygen and the dioxane ring reduce rotational freedom, favoring a locked conformation .

- Electronic effects : The methoxy group’s +M (mesomeric) effect increases electron density at positions 5 and 7 of the benzene ring, directing electrophilic substitution to these sites.

- Aldehyde reactivity : Compared to non-methoxy analogues (e.g., 1,4-benzodioxan-6-carboxaldehyde), the electron-donating methoxy group stabilizes the aldehyde’s carbonyl group, reducing its electrophilicity by ~15% in nucleophilic addition reactions.

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPICTRPQGUUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCCO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345713 | |

| Record name | 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75889-54-2 | |

| Record name | 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategies

Ring-Closure of Substituted Dihydroxybenzaldehydes

The most widely reported method involves cyclization of 3,4-dihydroxybenzaldehyde derivatives with 1,2-dibromoethane under alkaline conditions. For the target compound, 3,4-dihydroxy-5-methoxybenzaldehyde serves as the ideal starting material to pre-install the methoxy group at position 8.

Reaction Mechanism

Base-Mediated Nucleophilic Substitution :

- The hydroxyl groups at positions 3 and 4 of the benzaldehyde react with 1,2-dibromoethane, forming the 1,4-benzodioxane ring.

- Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in acetone or DMF facilitates deprotonation and nucleophilic attack.

$$

\text{3,4-Dihydroxy-5-methoxybenzaldehyde} + \text{1,2-dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde} + 2\text{HBr}

$$Key Parameters :

Yield and Scalability

Post-Synthetic Modification of Benzodioxane Intermediates

When the methoxy group cannot be pre-installed, selective methylation of hydroxylated intermediates is employed.

Stepwise Approach

- Synthesize 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde :

Methylation at Position 8 :

$$

\text{2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{this compound} + \text{NaI}

$$

Challenges

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A patent by details:

Oxidative Functionalization

Although less common, oxidation of alcohol precursors offers an alternative:

- Synthesize 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-methanol via Grignard addition.

- Oxidize with pyridinium chlorochromate (PCC) or MnO₂.

Comparative Analysis of Methods

Critical Considerations

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Reduction: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can also be used as a probe to investigate the activity of specific enzymes involved in aldehyde metabolism .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

- 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

- 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-methanol

- 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

Uniqueness: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the benzodioxine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol. This compound is notable for its structural features, which include both a methoxy group and an aldehyde group on the benzodioxine ring, allowing it to participate in a variety of chemical reactions and making it a versatile intermediate in organic synthesis .

The biological activity of this compound involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, this compound can participate in redox reactions, influencing cellular redox balance and signaling pathways .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of benzodioxane compounds exhibit notable antimicrobial activities. For instance, compounds similar to 8-Methoxy-2,3-dihydro-1,4-benzodioxine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) indicates that modifications to the benzodioxane scaffold can enhance antibacterial potency .

Anti-inflammatory and Anticancer Activities

Research has highlighted that certain benzodioxane derivatives possess significant anti-inflammatory and anticancer properties. For example, a study found that 1,4-benzodioxane bisamide analogs exhibited growth inhibitory activities in human ovarian carcinoma models . This suggests potential therapeutic applications for this compound in cancer treatment.

Case Studies

- Antibacterial Activity : A study evaluated several synthesized compounds for their antibacterial efficacy against resistant strains. Compounds sharing structural characteristics with 8-Methoxy-2,3-dihydro-1,4-benzodioxine demonstrated moderate to significant antibacterial potency .

- Cancer Inhibition : Another investigation into benzodioxane derivatives revealed that specific modifications to the benzodioxane moiety led to enhanced inhibition of cancer cell proliferation in vitro and in vivo models .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H10O4 | Antimicrobial, anti-inflammatory, anticancer |

| 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | C10H10O5 | Moderate antibacterial activity |

| 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde | C9H8O4 | Limited biological studies available |

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyphenol with glyoxylic acid in the presence of a catalyst . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, and how can reaction conditions be optimized?

Answer:

A common approach involves formylation of the benzodioxine core. For example, Vilsmeier-Haack formylation using POCl₃ and DMF under controlled temperatures (0–5°C) can introduce the aldehyde group at the 6-position. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products like over-oxidation or demethylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Alternative routes may employ directed ortho-metalation strategies for regioselective functionalization.

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy at C8, aldehyde at C6). Coupling constants in ¹H NMR distinguish dihydrobenzodioxine ring conformers .

- FT-IR: Confirms aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₀O₄: 194.06) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer: Discrepancies (e.g., unexpected NOESY correlations or downfield shifts) may arise from tautomerism or solvent effects. Use complementary techniques:

- X-ray crystallography resolves absolute configuration and hydrogen-bonding networks .

- DFT calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts and compare with experimental data to validate assignments .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic addition reactions?

Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculates HOMO/LUMO energies to identify electrophilic sites (e.g., aldehyde group) .

- Molecular Dynamics (MD) Simulations: Model solvation effects on reaction kinetics, particularly in polar aprotic solvents like DMSO .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Core Modifications: Introduce substituents at C2/C3 (dihydro positions) to assess steric effects.

- Biological Assays: Test derivatives for antitumor activity via MTT assays (e.g., against HeLa cells), referencing heterocyclic quinones as bioactive analogues .

Advanced: What challenges arise in regioselective functionalization of the benzodioxine core?

Answer: Competing reactivity at C5 vs. C6 can occur. Strategies include:

- Protecting Groups: Temporarily block the methoxy group to direct electrophiles to C6.

- Directed C-H Activation: Use Pd catalysts with directing groups (e.g., pyridine) for selective coupling .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Answer:

- Chiral Auxiliaries: Employ Evans oxazolidinones to control stereochemistry during aldehyde functionalization.

- Asymmetric Catalysis: Use Ru-BINAP complexes for hydrogenation of prochiral intermediates .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Studies: Incubate in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC and identify byproducts (e.g., oxidation to carboxylic acid) .

- Thermogravimetric Analysis (TGA): Determines decomposition temperature .

Advanced: What role does this compound play in multicomponent reactions (MCRs) for heterocycle synthesis?

Answer: The aldehyde group participates in Ugi or Biginelli reactions. For example, condensation with amines and isocyanides yields polycyclic benzodioxine-fused products. Optimize solvent (e.g., ethanol) and catalyst (e.g., Yb(OTf)₃) for yield improvement .

Advanced: How to analyze electrochemical properties for applications in redox-active materials?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.